L-PHENYLALANINE (3,3-D2)
Description
Properties
Molecular Weight |
167.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Methodologies for L Phenylalanine 3,3 D2
Chemo-Enzymatic Synthesis Routes for Regiospecific Deuteration
Chemo-enzymatic synthesis offers a powerful approach that combines the selectivity of enzymes with the practicality of chemical reactions to achieve regiospecific deuteration. A key enzyme in this context is Phenylalanine Ammonia (B1221849) Lyase (PAL), which naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid. d-nb.infofrontiersin.org By manipulating the reaction conditions, this enzymatic process can be harnessed to introduce deuterium (B1214612) at specific sites.
One documented chemo-enzymatic strategy involves the use of PAL in a deuterated solvent system. For instance, the synthesis of [(3R)-²H]-L-Phe has been achieved by the PAL-catalyzed addition of ammonia to [3-²H]-cinnamic acid, which is prepared by cleaving benzil (B1666583) in heavy water (D₂O). d-nb.infonih.gov This method leverages the stereospecificity of the enzyme to control the orientation of the deuterium atom.
Another approach utilizes a dual-protein catalytic system. For example, an aminotransferase (DsaD) paired with a partner protein (DsaE) has been shown to catalyze hydrogen-deuterium (H/D) exchange at both the Cα and Cβ positions of amino acids. wisc.edu Under optimized conditions, this system produced L-Phe-2,3,3-d3 with high deuterium incorporation at the α-carbon (95%) and the β-carbon (85%). wisc.edu
Table 1: Chemo-Enzymatic Synthesis of Deuterated L-Phenylalanine
| Method | Key Enzyme(s) | Starting Material(s) | Deuterium Source | Product | Deuterium Incorporation | Reference |
|---|---|---|---|---|---|---|
| PAL-catalyzed addition | Phenylalanine Ammonia Lyase (PAL) | [3-²H]-Cinnamic acid, Ammonia | D₂O (for precursor synthesis) | [(3R)-²H]-L-Phe | Not specified | d-nb.infonih.gov |
| Dual-protein H/D exchange | Aminotransferase (DsaD), Partner protein (DsaE) | L-Phenylalanine | D₂O | L-Phe-2,3,3-d3 | Cα: 95%, Cβ: 85% | wisc.edu |
| H₂-driven biocatalytic reductive amination and deuteration | Amino acid dehydrogenase | α-keto acids | ²H₂O | Multiply isotopically labelled amino acids | Not specified | researchgate.net |
Chemical Synthesis Strategies and Optimization for Deuterium Incorporation
Purely chemical methods provide versatile routes for the synthesis of L-phenylalanine (3,3-d2), often allowing for large-scale production. A common strategy involves the use of a palladium-on-carbon (Pd/C) catalyst to facilitate H-D exchange reactions.
One such method describes the selective deuteration of L-phenylalanine at the benzylic (C-3) position using a Pd/C-Al-D₂O system. mdpi.com This approach generates D₂ gas in situ from the reaction between aluminum and D₂O, which then participates in the H-D exchange catalyzed by palladium. researchgate.net Optimization of reaction conditions, such as temperature, is crucial for selectivity. For example, at 110°C, selective deuteration at the β-position (C-3) of phenylalanine derivatives occurs with high efficiency and without racemization. researchgate.net However, at higher temperatures (e.g., 160°C), the α-position can also undergo deuteration, which may lead to racemization. researchgate.net
Another chemical approach involves the reductive deuteration/deoxygenation of a suitable precursor. acs.org For instance, an aryl triflate derivative can be reduced using Mg⁰ turnings and a Pd/C catalyst in deuterated methanol (B129727) (CH₃OD or CD₄OD), which serves as the deuterium source. acs.org This method has been shown to provide regioselective deuterium incorporation at levels above 90%. acs.org
Table 2: Optimization of Pd/C-Catalyzed H-D Exchange for Phenylalanine
| Catalyst System | Deuterium Source | Temperature (°C) | Outcome | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd/C-Al-D₂O | D₂O | 80 (Microwave) | Highly selective deuteration of benzylic hydrogens | High | mdpi.com |
| Pd/C-H₂-D₂O | D₂O | 110 | Selective deuteration at β-carbon (96% D) | High for β-position, no racemization | researchgate.net |
| Pd/C-H₂-D₂O | D₂O | 160 | Deuteration at α and β positions | Promotes racemization (17% ee) | researchgate.net |
Stereoselective Synthesis of Deuterated Phenylalanine Isomers
The control of stereochemistry is paramount in the synthesis of biologically active molecules like L-phenylalanine. Many synthetic routes are designed to be stereoselective, ensuring the production of the desired L-isomer.
Enzymatic methods are inherently stereoselective. For example, the use of Phenylalanine Ammonia Lyase (PAL) in the synthesis of L-phenylalanine analogues from various cinnamic acids is a cost-efficient and highly enantioselective method. frontiersin.org While PAL naturally converts L-phenylalanine to trans-cinnamic acid, the reverse reaction, favored by high ammonia concentrations, produces the L-enantiomer with high purity. frontiersin.orgresearchgate.net
Non-enzymatic stereoselective methods have also been developed. One study demonstrated a stereoselective, nonenzymatic, intramolecular transfer of phenylalanine from an adenylate anhydride (B1165640) to an ester. nih.gov This transfer was found to be 95-97% efficient for the L-isomer, compared to only about 50% for the D-isomer, highlighting a potential basis for prebiotic stereoselectivity. nih.gov
Furthermore, synthetic strategies starting from an enantiomerically pure precursor, such as L-phenylalanine itself, can be employed to produce deuterated derivatives while retaining the original stereochemistry. For example, a procedure for preparing δ-substituted L-proline analogues starts from the enantiopure β-amino acid obtained by the homologation of L-phenylalanine, ensuring the final product's stereointegrity. rsc.org
Production of L-PHENYLALANINE (3,3-D2) in Engineered Microbial Systems
Metabolic engineering of microorganisms, particularly Escherichia coli, offers a sustainable and efficient platform for producing isotopically labeled amino acids. nih.govmdpi.com By manipulating the genetic and metabolic pathways of these cellular factories, they can be programmed to synthesize L-phenylalanine with deuterium incorporated from the growth medium.
A common approach involves cultivating an engineered bacterial strain in a medium containing heavy water (D₂O) as the deuterium source. For instance, the facultative methylotrophic bacterium Brevibacterium methylicum has been used to produce deuterium-labeled L-phenylalanine. nih.govresearchgate.net The level of deuterium enrichment in the final product can be controlled by varying the concentration of D₂O in the growth medium. Studies have shown that enrichment can range from 17% in a medium with 24.5% D₂O to 75% in a medium with 98% D₂O. nih.govresearchgate.net The deuterium atoms are incorporated into the benzyl (B1604629) fragment of the phenylalanine molecule. core.ac.uk
To enhance production, E. coli strains are often engineered to overcome feedback inhibition and direct more carbon flux towards the L-phenylalanine biosynthesis pathway. nih.govresearchgate.net This can involve overexpressing key enzymes like 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroF) and a feedback-resistant version of chorismate mutase/prephenate dehydratase (PheA). nih.govnih.gov The use of auxotrophic strains, which cannot synthesize certain amino acids endogenously, can also improve the efficiency of incorporating externally supplied labeled precursors. nih.gov
Table 3: Microbial Production of Deuterated L-Phenylalanine
| Microorganism | Engineering Strategy | Deuterium Source | Deuterium Enrichment | Product Yield | Reference |
|---|---|---|---|---|---|
| Brevibacterium methylicum | Adaptation to high D₂O concentrations | D₂O (24.5% - 98%) | 17% - 75% | 0.65 g/L | nih.gov |
| Escherichia coli (Engineered) | Overexpression of aroF and pheAFBR | Not specified for deuteration, but glucose is the carbon source. | Not specified | 19.24 g/L (non-deuterated) | mdpi.com |
Applications of L Phenylalanine 3,3 D2 in Metabolic Research
Elucidation of Metabolic Fluxes
Metabolic flux analysis is the study of the rates of metabolic reactions in a biological system. The use of stable isotope tracers like L-phenylalanine (3,3-D₂) is central to these investigations, providing a dynamic view of metabolic pathways that is unattainable through genomics or proteomics alone.
Quantitative Metabolic Flux Analysis (MFA) in Microbial and Cellular Systems
Quantitative Metabolic Flux Analysis (MFA) utilizes isotopically labeled substrates to map the flow of atoms through metabolic networks. In this context, L-phenylalanine (3,3-D₂) can be introduced into the growth medium of microbial cultures, such as Escherichia coli or Saccharomyces cerevisiae, which are often engineered for the industrial production of L-phenylalanine or its derivatives. nih.govnih.gov
As the cells consume the labeled phenylalanine, the deuterium (B1214612) label is incorporated into downstream metabolites. For example, in organisms that convert phenylalanine to tyrosine, the resulting tyrosine will carry the deuterium label. nih.gov By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can measure the degree of deuterium enrichment in various compounds. This data is then fed into computational models to calculate the intracellular flux distribution, revealing the rates of individual enzymatic reactions within the cell. nih.govresearchgate.net This approach helps identify metabolic bottlenecks and informs strategies for metabolic engineering to improve the production of desired compounds. nih.gov
Table 1: Hypothetical MFA Data from Feeding L-Phenylalanine (3,3-D₂) to an Engineered E. coli Strain
| Metabolite | Isotopologue Measured | Mass Shift from Unlabeled | Relative Abundance (%) | Inferred Metabolic Pathway |
|---|---|---|---|---|
| L-Tyrosine | L-Tyrosine-3,3-d₂ | M+2 | 85 | Phenylalanine Hydroxylation |
| Phenethylamine | Phenethylamine-β,β-d₂ | M+2 | 10 | Decarboxylation |
| Phenylpyruvic Acid | Phenylpyruvic Acid-3,3-d₂ | M+2 | 5 | Transamination/Deamination |
Tracing Carbon and Nitrogen Pathways in Biological Networks
The deuterium label on the C-3 position of L-phenylalanine (3,3-D₂) acts as a tracer for the carbon skeleton of the amino acid. When phenylalanine is metabolized, this specific position is often involved in key transformations. For instance, the conversion of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL), involves the elimination of the amino group and a hydrogen from the C-3 position. d-nb.infonih.gov Tracking the fate of the deuterium label helps to elucidate the primary and alternative metabolic routes for phenylalanine catabolism.
For a more comprehensive view, L-phenylalanine (3,3-D₂) can be used in combination with other isotopes, such as Nitrogen-15 (¹⁵N). By using L-phenylalanine labeled with both deuterium and ¹⁵N, researchers can simultaneously trace the carbon backbone and the amino group. This dual-labeling strategy is invaluable for dissecting complex pathways where carbon and nitrogen metabolism are interconnected, such as in amino acid biosynthesis and degradation in organisms from bacteria to fungi. nih.gov
Investigating Substrate Utilization and Biosynthetic Efficiencies
In many biotechnological applications, microorganisms are engineered to produce valuable chemicals from simple carbon sources like glucose or xylose. nih.gov L-phenylalanine is a key intermediate in the shikimate pathway, which is responsible for the synthesis of aromatic compounds. researchgate.net By supplying a mixture of a primary carbon source (e.g., unlabeled glucose) and labeled L-phenylalanine (3,3-D₂), researchers can investigate substrate utilization.
This approach can determine the extent to which cells use external phenylalanine versus synthesizing it de novo from glucose. By quantifying the isotopic enrichment in protein-bound phenylalanine and downstream metabolites, the efficiency of different biosynthetic routes can be compared. This information is critical for optimizing fermentation conditions and engineering strains with improved production yields, for example, by enhancing the uptake of specific substrates or by upregulating rate-limiting steps in the biosynthetic pathway. nih.govnih.gov
Investigation of Enzymatic Reaction Mechanisms
The substitution of hydrogen with deuterium creates a heavier, stronger carbon-deuterium (C-D) bond. This mass difference is exploited to probe the mechanisms of enzyme-catalyzed reactions through the study of isotope effects. d-nb.info
Determination of Primary and Secondary Kinetic Isotope Effects (KIE)
A Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. If a C-H bond at the C-3 position is broken or formed in the rate-determining step of an enzymatic reaction, substituting L-phenylalanine with L-phenylalanine (3,3-D₂) will cause a measurable decrease in the reaction rate. This is known as a primary KIE. researchgate.net
The magnitude of the KIE provides crucial evidence about the transition state of the reaction. For example, studies on L-phenylalanine dehydrogenase (PheDH), which catalyzes the reversible deamination of L-phenylalanine to phenylpyruvic acid, have used deuterated substrates to investigate the reaction mechanism. nih.govresearcher.life A significant KIE suggests that the cleavage of the C-H bond at the C-3 position is a key part of the slowest step in the catalytic cycle. mdpi.com Conversely, the absence of a KIE (a value of ~1) indicates that this bond cleavage occurs in a fast step or not at all. Secondary KIEs, where the deuterated bond is not broken but is near the reaction center, can also provide information about changes in hybridization or geometry during the reaction.
Table 2: Representative Kinetic Isotope Effects (KIE) using L-Phenylalanine (3,3-D₂)
| Enzyme | Reaction Catalyzed | Observed KIE (kH/kD) | Mechanistic Implication |
|---|---|---|---|
| Phenylalanine Dehydrogenase (PheDH) | L-Phe + NAD⁺ ⇌ Phenylpyruvate + NADH + NH₄⁺ | > 1 | C-H bond cleavage at the C-3 position is at least partially rate-limiting. nih.govresearcher.life |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phe ⇌ trans-Cinnamic acid + NH₃ | > 1 | Indicates that C-H bond breaking is involved in the rate-determining step. d-nb.info |
Analysis of Deuterium Solvent Isotope Effects (SIE)
A Solvent Isotope Effect (SIE) is observed when a reaction is performed in heavy water (D₂O) instead of normal water (H₂O). By comparing the reaction rates in both solvents, researchers can determine the involvement of proton transfers from the solvent in the reaction mechanism. researchgate.netresearcher.life
When studying an enzyme with L-phenylalanine (3,3-D₂) as a substrate, performing the experiment in D₂O allows for the measurement of both a KIE and an SIE. This "double isotope effect" experiment can reveal if the cleavage of the substrate's C-D bond and a proton transfer from the solvent occur in the same step or in different steps of the reaction sequence. d-nb.info For enzymes like D-amino acid oxidase, such studies have been instrumental in distinguishing between different proposed mechanisms, such as a concerted hydride transfer versus a stepwise carbanion mechanism. d-nb.inforesearchgate.net These detailed mechanistic insights are fundamental to understanding enzyme function and for designing specific enzyme inhibitors.
Characterization of Rate-Determining Steps and Transition States
The substitution of hydrogen with deuterium at the C-3 position of L-phenylalanine introduces a kinetic isotope effect (KIE), a change in the reaction rate due to the heavier isotope. This effect is particularly useful for identifying the rate-determining step in an enzymatic reaction. If the breaking of the C-H bond at the C-3 position is the slowest step, the use of L-Phenylalanine (3,3-D2) will result in a significantly slower reaction rate compared to the unlabeled substrate. By measuring and analyzing the KIE, researchers can pinpoint the rate-limiting step and gain a deeper understanding of the enzyme's catalytic cycle.
Furthermore, the magnitude of the KIE can provide information about the structure of the transition state, the high-energy intermediate state that molecules pass through during a chemical reaction. A large KIE suggests a transition state where the C-H bond is significantly broken. This information is crucial for constructing accurate models of enzyme catalysis and for the design of enzyme inhibitors. For instance, in studies of phenylalanine ammonia-lyase, the KIE observed with deuterated phenylalanine helps to elucidate the nature of the carbanionic intermediate formed during the elimination of ammonia (B1221849). nih.govnih.gov
Mechanistic Studies of Phenylalanine-Metabolizing Enzymes
L-Phenylalanine (3,3-D2) is instrumental in detailed mechanistic studies of enzymes that metabolize phenylalanine, such as phenylalanine ammonia-lyase (PAL) and phenylalanine hydroxylase (PAH).
Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia, a key step in the phenylpropanoid pathway in plants, fungi, and some bacteria. wikipedia.org Mechanistic proposals for PAL involve the formation of an intermediate through the electrophilic attack of the 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO) cofactor on the aromatic ring of L-phenylalanine. wikipedia.orgresearchgate.net The use of L-Phenylalanine (3,3-D2) allows researchers to probe the C-H bond cleavage at the β-carbon. One proposed mechanism suggests that a basic residue in the active site abstracts a proton from the β-carbon, leading to the elimination of ammonia. wikipedia.org Studies using isotopically labeled phenylalanine can help confirm the sequence of bond-breaking and bond-forming events and clarify the role of active site residues. nih.govnih.gov
Phenylalanine Hydroxylase (PAH): PAH is a monooxygenase that hydroxylates L-phenylalanine to produce L-tyrosine, a critical reaction in human metabolism. wikipedia.org Deficiencies in PAH lead to the metabolic disorder phenylketonuria (PKU). wikipedia.orgfrontiersin.org The catalytic mechanism of PAH involves a pterin (B48896) cofactor and a non-heme iron center. wikipedia.org It is believed that a ferryl oxo intermediate is the hydroxylating species. wikipedia.org By using L-Phenylalanine (3,3-D2), researchers can investigate the kinetic isotope effect on the hydroxylation step. This helps to understand the nature of the electrophilic attack on the aromatic ring and the subsequent rearrangement, known as the NIH shift, that leads to the formation of tyrosine. wikipedia.org
Tracing Biosynthetic and Catabolic Pathways
The deuterium label in L-Phenylalanine (3,3-D2) acts as a tracer, enabling scientists to follow the metabolic fate of phenylalanine in living organisms and cell cultures. otsuka.co.jp This is a fundamental technique in metabolomics and metabolic engineering.
Precursor Incorporation Studies in Model Organisms and Cell Cultures
By introducing L-Phenylalanine (3,3-D2) into the growth medium of model organisms (like bacteria, yeast, or plants) or cell cultures, researchers can track the incorporation of the deuterium-labeled phenylalanine into various downstream metabolites. ugent.berevvity.com Mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can then be used to detect the presence and location of the deuterium atoms in these metabolites. This provides direct evidence of the metabolic pathway and the precursor-product relationships. For example, such studies can confirm the role of phenylalanine as a precursor for the biosynthesis of flavonoids, lignins, and other phenylpropanoids in plants. wikipedia.org
Mapping Aromatic Amino Acid Metabolism Beyond Tyrosine and Tryptophan Synthesis
The metabolism of aromatic amino acids is a complex network of interconnected pathways. nih.govfrontiersin.org While the core biosynthetic routes to tyrosine and tryptophan are well-established, the broader metabolic landscape, including catabolic and alternative pathways, is an active area of research. L-Phenylalanine (3,3-D2) can be used to map these less-characterized pathways. For instance, by tracing the labeled phenylalanine, researchers can identify novel catabolites or shunt pathways that become active under specific physiological conditions or in particular organisms. This is crucial for understanding the full metabolic potential of aromatic amino acids and their contribution to the synthesis of a wide array of natural products. nih.gov
Structural and Dynamic Investigations Utilizing L Phenylalanine 3,3 D2
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Biology
NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at an atomic level. The use of isotopically labeled compounds like L-Phenylalanine (3,3-D2) is crucial for extending the capabilities of NMR to larger and more complex biological systems.
Deuteration for Enhanced Spectral Resolution and Signal Assignment in Protein NMR
The study of large proteins (>30 kDa) by solution NMR is often hampered by severe signal overlap and rapid signal decay (transverse relaxation), which broadens the spectral lines. acs.org A key strategy to overcome these limitations is the uniform deuteration of the protein, which involves expressing the protein in a medium containing deuterium (B1214612) oxide (D₂O) and deuterated carbon sources. chemie-brunschwig.chckisotopes.com
Replacing protons with deuterons, which have a much smaller gyromagnetic ratio, significantly reduces the efficiency of dipolar relaxation pathways, the primary cause of line broadening in large molecules. chemie-brunschwig.chckisotopes.com This reduction in dipolar broadening leads to much sharper NMR signals and a dramatic improvement in spectral resolution. ckisotopes.com This approach is fundamental to the success of Transverse Relaxation Optimized Spectroscopy (TROSY), an NMR experiment that allows for the study of macromolecules well over 100 kDa. ckisotopes.com
Incorporating L-Phenylalanine (3,3-D2) and other deuterated amino acids ensures that the resulting protein is highly deuterated. chemie-brunschwig.ch With the complexity of the spectra reduced, the process of assigning signals to specific atoms in the protein sequence becomes more reliable and efficient, which is a critical first step for any subsequent structural or dynamic analysis. acs.orgckisotopes.com
Probing Protein Dynamics and Conformational Changes Through Deuterium Relaxation
Proteins are not static entities; their biological functions are intrinsically linked to their internal motions, which span a wide range of timescales. Deuterium NMR relaxation studies provide a sensitive method for characterizing these dynamics. The relaxation properties of deuterium nuclei are dominated by the quadrupolar interaction, which is highly sensitive to the rate and amplitude of molecular reorientation. researchgate.net
Studies of Protein-Ligand and Protein-Protein Interactions
Understanding how proteins interact with other molecules is fundamental to cell biology and drug discovery. anu.edu.auspringernature.com NMR spectroscopy is a primary tool for characterizing these interactions, capable of identifying binding sites and determining the structure of protein-ligand complexes. anu.edu.au
Isotopically labeled amino acids are essential in these studies. While a protein is often uniformly labeled with ¹⁵N or ¹³C, selective labeling of certain amino acid types, or even specific atoms within an amino acid, can provide clearer, more easily interpretable results. ckisotopes.com For example, changes in the chemical shifts of the NMR signals of a labeled phenylalanine residue upon the addition of a ligand can pinpoint its involvement in the binding interface. scienceasia.org L-Phenylalanine (3,3-D2), when used in conjunction with other labeling schemes (e.g., ¹³C, ¹⁵N), can help simplify complex spectra and focus the analysis on specific regions of the protein involved in the interaction. ckisotopes.com
Application in Solid-State NMR for Complex Biological Systems
While solution NMR is ideal for soluble, globular proteins, many biologically important systems, such as membrane proteins, amyloid fibrils, and large macromolecular assemblies, are not amenable to this technique. nih.gov Solid-state NMR (ssNMR) has emerged as a powerful method to provide atomic-level structural and dynamic information on these complex, non-crystalline systems. nih.govacs.org
Deuterium ssNMR is particularly valuable for studying dynamics. acs.org By incorporating L-Phenylalanine (3,3-D2) into such systems, the dynamics of the phenylalanine side chains can be investigated through the analysis of deuterium NMR lineshapes and relaxation measurements. nih.govacs.org For example, ssNMR studies on amyloid fibrils have used deuterium labeling to probe the flexibility of disordered domains, which is thought to be crucial for the aggregation process. fsu.edu These studies can reveal the rates and amplitudes of motion, providing a detailed picture of the dynamic landscape of proteins within complex biological assemblies. researchgate.netfsu.edu
Mass Spectrometry (MS) in Quantitative and Qualitative Analysis
Mass spectrometry is a cornerstone analytical technique in proteomics and metabolomics, used for identifying and quantifying thousands of proteins and metabolites from complex biological samples. The accuracy and reliability of quantitative MS measurements depend heavily on the use of appropriate internal standards. merckmillipore.com
Application in Quantitative Proteomics and Metabolomics as Internal Standards
In quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), several factors can introduce variability and affect signal intensity, including ion suppression from the sample matrix and instrument drift. merckmillipore.com To correct for these variations, stable isotope-labeled internal standards are added to samples at a known concentration. nottingham.ac.uk
These standards are chemically identical to the analyte of interest but have a higher mass due to the isotopic label. merckmillipore.com L-Phenylalanine (3,3-D2) serves as an ideal internal standard for the quantification of natural L-phenylalanine. isotope.comnih.gov It co-elutes with the unlabeled phenylalanine during chromatography but is distinguished by its +2 mass shift in the mass spectrometer. sigmaaldrich.com By comparing the signal intensity of the analyte to that of the known amount of the internal standard, a precise and accurate quantification can be achieved. nottingham.ac.uk
Deuterated amino acid mixtures, which often include L-Phenylalanine (3,3-D2) or other deuterated forms like L-Phenylalanine-d5 or L-Phenylalanine-d8, are widely used in targeted and untargeted metabolomics and proteomics studies to ensure data quality and allow for the reliable comparison of metabolite or protein levels across different biological samples. nih.govbuchem.comchemie-brunschwig.chlumiprobe.com
Table 2: Use of L-Phenylalanine (3,3-D2) as an Internal Standard
| Application | Technique | Purpose | Finding |
|---|---|---|---|
| Human Metabolomics | LC-MS | Labeled internal standard for metabolite quantification in plasma and serum. nih.gov | Used to determine method performance, with a reported Limit of Detection (LOD) of 19.5 µM and Limit of Quantification (LOQ) of 59 µM in one tested extraction method. nih.gov |
| Quantitative Proteomics | MS | Internal standard to correct for analytical variability. nottingham.ac.uk | Use of stable isotope-labeled standards is essential to overcome ion suppression and drifting signals, enabling absolute quantification. merckmillipore.comnottingham.ac.uk |
Fragmentation Pathway Analysis of Deuterated Peptides and Proteins
The analysis of peptide and protein structures via mass spectrometry is fundamentally reliant on the controlled fragmentation of these molecules in the gas phase. Techniques such as Collision-Induced Dissociation (CID) are employed to break the peptide backbone at specific bonds, primarily the amide bonds, generating a series of characteristic fragment ions. researchgate.netuab.edu The resulting mass spectrum contains a collection of these fragments, which can be pieced together to determine the amino acid sequence of the original peptide. researchgate.net The most common fragment ions are designated as b- and y-ions, which result from cleavage of the peptide bond and contain the N-terminus and C-terminus of the original peptide, respectively. uab.eduwichita.edu
The incorporation of stable isotopes, such as the deuterium in L-PHENYLALANINE (3,3-D2), provides a powerful tool for elucidating these fragmentation pathways with greater clarity. When a peptide containing L-PHENYLALANINE (3,3-D2) is subjected to fragmentation, the two deuterium atoms on the beta-carbon of the phenylalanine residue act as a stable isotopic marker. glpbio.com This marker results in a predictable mass shift of +2 Daltons for any fragment ion that retains the phenylalanine residue.
By comparing the tandem mass spectra of an unlabeled peptide with its counterpart containing L-PHENYLALANINE (3,3-D2), researchers can definitively identify which fragment ions contain the labeled amino acid. osu.edu This comparison helps to resolve ambiguities in fragment ion assignment and provides a clearer picture of the dissociation pathways. wichita.educore.ac.uk For example, if a b-ion and its corresponding y-ion are both observed, the presence of the +2 Da mass shift in the b-ion would confirm that the L-PHENYLALANINE (3,3-D2) residue is located within that N-terminal fragment. This technique is particularly valuable for studying unusual fragmentation patterns or for distinguishing between isobaric ions (ions with the same nominal mass but different elemental compositions).
The table below illustrates the theoretical fragmentation of a hypothetical peptide, Gly-Phe-Ala (GFA), and its deuterated analogue, Gly-[Phe(3,3-D2)]-Ala, demonstrating how the deuterium label aids in fragment identification.
| Fragment Ion Type | Sequence | Mass (Unlabeled GFA) | Mass (Labeled G-[F(d2)]-A) | Mass Shift (Da) |
|---|---|---|---|---|
| b₁ | G | 57.02 | 57.02 | 0 |
| b₂ | GF | 204.08 | 206.09 | +2 |
| y₁ | A | 71.04 | 71.04 | 0 |
| y₂ | FA | 218.10 | 220.11 | +2 |
Isotopic Profiling and Deconvolution in Complex Biological Mixtures
L-PHENYLALANINE (3,3-D2) is a valuable tool in metabolomics and proteomics for the analysis of complex biological samples such as cell extracts, urine, or feces. isotope.combiorxiv.orgmdpi.com These samples contain thousands of distinct molecules, leading to highly complex mass spectra where signals from different compounds can overlap, making identification and quantification challenging. researchgate.net Isotopic profiling, using stable isotope-labeled compounds like L-PHENYLALANINE (3,3-D2), is a strategy employed to overcome this complexity. isotope.comisotope.com
In this approach, L-PHENYLALANINE (3,3-D2) is often used as an internal standard, spiked into a biological sample at a known concentration before analysis. biorxiv.orgmdpi.com Its purpose is twofold: it aids in quantifying the corresponding unlabeled (endogenous) L-phenylalanine and its metabolites, and it assists in the deconvolution of complex spectra. researchgate.net
Mass spectral deconvolution is a computational process that separates the mass spectra of individual components from a composite spectrum of co-eluting or overlapping compounds. researchgate.net The presence of L-PHENYLALANINE (3,3-D2) provides a distinct isotopic signature that algorithms can use as an anchor point. The software searches for pairs of peaks separated by 2.012 Da (the mass difference between the D2-labeled and unlabeled phenylalanine). This unique mass difference allows for the confident identification of phenylalanine-containing compounds amidst a dense background of other signals. Once identified, the isotopic pattern of the labeled compound can be used to model and subtract its contribution, simplifying the spectrum and allowing for more accurate identification and quantification of other, low-abundance components.
The table below shows a simplified comparison of the expected isotopic distribution for a peptide containing natural L-phenylalanine versus one containing L-PHENYLALANINE (3,3-D2), illustrating the clear shift in the isotopic pattern used for deconvolution.
Analytical and Computational Frameworks for L Phenylalanine 3,3 D2 Research
Advanced Spectroscopic Techniques for Deuterium (B1214612) Detection and Quantification
The analysis of L-phenylalanine (3,3-D2) and its metabolic derivatives relies on sophisticated spectroscopic techniques capable of detecting and quantifying the presence of deuterium. These methods are crucial for tracing the metabolic fate of the labeled compound in biological systems. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Magnetic Resonance Spectroscopic Imaging (MRSI).
Proton (¹H) NMR can indirectly detect deuterium incorporation. The substitution of a proton with a deuteron (B1233211) at a specific position, such as the C-3 position in L-phenylalanine (3,3-D2), leads to the disappearance of the corresponding proton signal in the ¹H NMR spectrum. This change allows for the monitoring of metabolic pathways where the deuterium label is either retained or lost.
More directly, Deuterium (²H) NMR spectroscopy can be employed to observe the deuterium signal itself. This provides a clear and unambiguous way to track the label as it is incorporated into various metabolites. A novel magnetic resonance technique, Deuterium Metabolic Imaging (DMI), enables the noninvasive imaging of glucose metabolism using deuterium-labeled glucose as a tracer. nih.gov This approach can be adapted to trace other deuterated compounds, providing spatial and temporal information on metabolic activity within living organisms. nih.gov For instance, 3D ¹H-MRSI has been used to indirectly detect deuterium-labeled downstream glucose metabolites in the human brain, demonstrating the feasibility of mapping metabolic pathways at clinical field strengths. nih.gov
Mass spectrometry is another cornerstone for quantifying deuterium enrichment. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to measure the mass shift introduced by the deuterium atoms. For example, LC combined with Time-of-Flight Mass Spectrometry (LC/ToF-MS) provides a rapid and accurate method for determining phenylalanine isotope ratio enrichment without the need for derivatization. nih.gov This technique is sensitive enough to measure isotope ratios ranging from 0.02% to 9.2% with high linearity and precision. nih.gov Another specialized method, Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Pyrolysis-IRMS), is used to determine the incorporation of deuterium into protein-bound amino acids like alanine, which can be a downstream metabolite. nih.gov
| Technique | Principle of Detection | Application for L-PHENYLALANINE (3,3-D2) | Key Findings/Advantages |
| ¹H NMR Spectroscopy | Disappearance of proton signal upon H/D substitution. | Monitoring metabolic reactions where the C-3 protons are exchanged or transferred. | Provides structural information about metabolites. |
| ²H NMR Spectroscopy / DMI | Direct detection of the deuterium nucleus signal. | Spatially resolved mapping of L-phenylalanine (3,3-D2) and its deuterated metabolites in tissues. | Noninvasive, direct detection of the label. nih.gov |
| LC/ToF-MS | Separation by chromatography followed by m/z ratio detection of underivatized molecules. | Accurate quantification of isotopic enrichment of phenylalanine in biological samples. | Simple, rapid, and accurate with a wide dynamic range and coefficient of variation below 2%. nih.gov |
| GC-Pyrolysis-IRMS | Separation by GC, pyrolysis to simple gases, and isotope ratio measurement by MS. | Measuring deuterium incorporation into downstream protein-bound amino acids. | High sensitivity for measuring low levels of deuterium enrichment in metabolic end-products. nih.gov |
Chromatographic Methods for Isotopic Separation and Isomer Analysis
Chromatographic techniques are indispensable for separating L-phenylalanine (3,3-D2) from its unlabeled counterpart, other metabolites, and its D-enantiomer. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, especially for analyzing enantiomeric purity and separating complex biological mixtures.
For the separation of enantiomers (D- and L-isomers), chiral stationary phases (CSPs) are widely used in HPLC. researchgate.net These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. Macrocyclic antibiotics, such as teicoplanin, have proven to be effective CSPs for resolving a wide range of amino acid enantiomers, including phenylalanine analogues. mst.edu The separation efficiency is influenced by several factors, including the composition of the mobile phase (e.g., the percentage of organic modifier like acetonitrile (B52724) in water), column temperature, and flow rate. researchgate.netmst.edu Optimizing these parameters is critical to achieving excellent resolution between isomers. mst.edu
When the focus is on quantifying isotopic enrichment rather than chiral separation, methods like Liquid Chromatography/Time-of-Flight Mass Spectrometry (LC/ToF-MS) are employed. In such applications, a standard C18 column can be used for separation prior to mass analysis. nih.gov The chromatographic step separates phenylalanine from other compounds in the sample, ensuring that the mass spectrometer analyzes a purified compound, thereby increasing the accuracy of the isotope ratio measurement. nih.gov
| Method | Stationary Phase | Mobile Phase Example | Purpose | Reference |
| Chiral HPLC | Teicoplanin | Hydro-organic (e.g., Acetonitrile/Water) | Separation of D- and L-phenylalanine enantiomers. | mst.edu |
| Chiral HPLC | Ristocetin | Acetonitrile/Water (60/40) | Enantiomeric resolution of racemic mixtures. | researchgate.net |
| LC/ToF-MS | C18 (Reversed-Phase) | 0.1% Formic acid/Acetonitrile | Isotopic enrichment analysis of underivatized phenylalanine. | nih.gov |
Computational Modeling and Simulation of Deuterium Isotope Effects and Metabolic Networks
Computational modeling plays a vital role in interpreting the experimental data obtained from studies using L-phenylalanine (3,3-D2). A key area of focus is the simulation of kinetic isotope effects (KIEs), which provides deep insight into reaction mechanisms. The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
For L-phenylalanine (3,3-D2), the deuterium atoms are at a non-reacting position for many of its primary metabolic transformations. However, in reactions catalyzed by certain enzymes, such as L-phenylalanine dehydrogenase, the bonds to these C-3 hydrogens (or deuterons) can be involved. Studies on the reverse reaction, the reductive amination of phenylpyruvic acid to L-phenylalanine, have determined KIE values for deuterium substitution at the 3S-position. icm.edu.pl The observed KIE values (e.g., KIE on Vmax = 1.55) indicate that cleavage of the C-D bond slightly affects the reaction rate, suggesting that this step is partially rate-limiting. icm.edu.pl
Computational models, including Density Functional Theory (DFT) calculations, can be used to simulate these reactions and predict theoretical KIEs. By comparing the computationally predicted KIEs with experimentally measured values, researchers can validate proposed reaction mechanisms. For example, computational studies on flavoprotein-catalyzed amine oxidation have helped distinguish between different mechanistic possibilities, such as hydride transfer versus electron-transfer mechanisms. Such models are crucial for understanding how enzymes like L-phenylalanine dehydrogenase catalyze their reactions and how isotopic substitution influences their efficiency. icm.edu.pl
| Parameter | Reaction Studied | Experimental Value | Interpretation |
| KIE on Vmax | Reductive amination of [(3S)-²H]-PPA to L-Phe by PheDH | 1.55 | Replacing protium (B1232500) with deuterium slightly affects the reaction rate, indicating the C-H bond cleavage step is partially rate-determining. icm.edu.pl |
| KIE on Vmax/KM | Reductive amination of [(3S)-²H]-PPA to L-Phe by PheDH | 1.53 | Consistent with the Vmax effect, showing a small but significant isotope effect on the overall catalytic efficiency. icm.edu.pl |
Bioinformatic Tools for Metabolic Network Reconstruction and Flux Prediction
Data generated from tracing studies with L-phenylalanine (3,3-D2) are integrated into larger systems biology frameworks using bioinformatic tools. These tools are essential for reconstructing genome-scale metabolic networks and predicting metabolic fluxes—the rates of turnover of molecules through a metabolic pathway.
Metabolic network reconstruction begins with an organism's genomic and proteomic data. ucsd.edu This information is used to identify all potential metabolic enzymes and the reactions they catalyze. ucsd.edu Databases such as KEGG (Kyoto Encyclopedia of Genes and Genomes), MetaCyc, and Reactome are critical resources that provide comprehensive information on known metabolic pathways and reactions. mdpi.com Software platforms like the RAVEN (Reconstruction, Analysis, and Visualization of Metabolic Networks) Toolbox and gapseq facilitate the automated reconstruction of these networks from genomic data. bio.toolsresearchgate.net
Once a metabolic network model is constructed, it can be used for flux balance analysis (FBA). FBA is a mathematical method used to predict the flow of metabolites through the network. sri.com The experimental data from isotopic tracers like L-phenylalanine (3,3-D2) serve as critical constraints for these models. By measuring the rate of incorporation of deuterium into various downstream metabolites, researchers can quantify the flux through specific pathways. This integration of experimental tracer data into computational models allows for a more accurate prediction of the metabolic state of a cell or organism under different conditions. ucsd.edu Tools like MetaFlux, a component of the Pathway Tools software, are specifically designed for developing and executing metabolic flux models. sri.com
| Tool/Database | Function | Relevance to L-PHENYLALANINE (3,3-D2) Research |
| KEGG, MetaCyc, Reactome | Databases of genes, proteins, and metabolic pathways. | Provide the foundational knowledge base for identifying pathways involving phenylalanine and its metabolites. mdpi.com |
| RAVEN Toolbox | Software for automated reconstruction, analysis, and visualization of genome-scale metabolic models. | Used to build the network model where flux data from L-phenylalanine (3,3-D2) tracing would be analyzed. researchgate.net |
| gapseq | Tool for prediction and analysis of bacterial metabolic pathways and networks. | Can reconstruct metabolic networks to model how bacteria metabolize phenylalanine. bio.tools |
| Pathway Tools (inc. MetaFlux) | Software suite for creating, editing, and analyzing Pathway/Genome Databases, including metabolic flux modeling. | Allows for the simulation of metabolic fluxes constrained by experimental data from L-phenylalanine (3,3-D2) tracer studies. sri.com |
Emerging Research Directions and Future Perspectives
Integration of L-PHENYLALANINE (3,3-D2) Studies with Multi-Omics Data
The integration of data from studies utilizing L-PHENYLALANINE (3,3-D2) with multi-omics datasets (genomics, transcriptomics, proteomics, and metabolomics) offers a powerful approach to unraveling complex biological systems. By tracing the metabolic fate of L-PHENYLALANINE (3,3-D2), researchers can gain a more dynamic and comprehensive understanding of cellular processes and disease states.
Stable isotope-labeled amino acids like L-PHENYLALANINE (3,3-D2) are instrumental in metabolomics for tracing metabolic pathways and in proteomics for quantitative analysis. chempep.com The use of deuterium-labeled compounds allows for precise tracking in metabolic studies and protein quantification. chempep.com For instance, in metabolome-wide association studies, the concentration of phenylalanine in plasma has been correlated with a variety of endogenous metabolites and compounds from dietary and microbial sources, highlighting the intricate network of metabolic interactions. nih.gov
A systems biology framework that combines machine learning with multi-omics has been used to explore the relationships between gut microbial metabolites and G-protein-coupled receptors (GPCRs) in the context of Alzheimer's disease. nih.gov This approach could be enhanced by incorporating data from L-PHENYLALANINE (3,3-D2) tracer studies to further elucidate the role of microbial amino acid metabolism in neurological disorders.
| Multi-Omics Field | Application of L-PHENYLALANINE (3,3-D2) | Potential Insights |
| Proteomics | Quantitative analysis of protein turnover and synthesis. nih.gov | Understanding protein dynamics in health and disease. |
| Metabolomics | Tracing metabolic pathways and fluxes. chempep.com | Elucidating metabolic dysregulation in various disorders. nih.gov |
| Transcriptomics | Correlating gene expression with metabolic phenotypes. | Identifying regulatory networks that control phenylalanine metabolism. |
Development of Novel Analytical Probes Utilizing Deuterium (B1214612) Labeling
The unique spectroscopic properties of deuterium make L-PHENYLALANINE (3,3-D2) an excellent candidate for the development of novel analytical probes. These probes can be used to investigate molecular interactions, enzyme activities, and cellular processes with high specificity and sensitivity.
Deuterium-labeled compounds are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to provide valuable information about molecular structures. thalesnano.com They also serve as internal standards in mass spectrometry, enhancing the accuracy and reliability of measurements for precise identification and quantification of target compounds. thalesnano.comnih.govresearchgate.netacs.org The development of analytical techniques such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) has been pivotal for the sensitive detection of stable isotope-labeled amino acids. chempep.com
Recent advancements in analytical instrumentation, including high-field NMR and high-resolution mass spectrometry, are further improving the resolution and reproducibility of studies using deuterated standards. congruencemarketinsights.com
Mechanistic Insights into Enzyme Engineering and Biocatalysis
L-PHENYLALANINE (3,3-D2) is a powerful tool for elucidating enzyme mechanisms and guiding enzyme engineering efforts. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can provide detailed information about the rate-limiting steps of an enzymatic reaction.
Studies on phenylalanine hydroxylase have utilized hydrogen/deuterium exchange monitored by mass spectrometry to reveal conformational changes that occur upon phenylalanine binding, providing insights into the allosteric regulation of the enzyme. nih.gov The use of deuterated substrates can help to understand the mechanism of action of enzymes like L-phenylalanine dehydrogenase. icm.edu.pl
This mechanistic understanding is crucial for the rational design of enzymes with improved catalytic efficiency, stability, and substrate specificity. For example, phenylalanine ammonia (B1221849) lyases (PALs) are used for the synthesis of L-phenylalanine derivatives, and understanding their mechanism can aid in developing more efficient biocatalytic processes. frontiersin.org Directed evolution and other protein engineering strategies can be employed to create enzyme variants with enhanced properties for industrial applications. nih.govresearchgate.net
| Enzyme Class | Application of L-PHENYLALANINE (3,3-D2) | Mechanistic Insights |
| Phenylalanine Hydroxylase | Studying conformational changes upon substrate binding. nih.gov | Understanding allosteric regulation and activation mechanisms. nih.gov |
| L-Phenylalanine Dehydrogenase | Investigating reaction mechanisms using kinetic isotope effects. icm.edu.pl | Elucidating the roles of specific amino acid residues in catalysis. plos.org |
| Phenylalanine Ammonia Lyase | Probing the mechanism of ammonia elimination. frontiersin.org | Guiding the engineering of PALs for novel biocatalytic applications. nih.gov |
Advanced Methodologies for High-Throughput Deuterated Compound Analysis
The increasing use of deuterated compounds in various research areas has driven the need for advanced, high-throughput analytical methodologies. Automation and the development of sophisticated data analysis software are key to handling the large datasets generated in these studies.
Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. biopharminternational.com Recent developments have focused on automating the HDX-MS workflow, from sample preparation and labeling to data acquisition and analysis, significantly increasing throughput and reproducibility. nih.govnih.gov Data-independent acquisition (DIA) methods in mass spectrometry are being implemented to enable automated and reliable analysis of deuterated peptides. researchgate.nettmc.eduresearchgate.net
Computational tools are essential for processing the complex data generated from HDX-MS experiments. nih.govacs.org These tools help to identify deuterated peptides, calculate deuterium uptake levels, and perform statistical analysis to identify significant changes between different experimental conditions. nih.govacs.org The development of customizable and automated high-throughput analysis platforms is crucial for maximizing the information obtained from studies using deuterated compounds like L-PHENYLALANINE (3,3-D2). researchgate.net
| Technology | Advancement | Impact on Deuterated Compound Analysis |
| HDX-MS Automation | Automated liquid handling and online digestion. nih.gov | Increased throughput and reduced variability. nih.gov |
| Data-Independent Acquisition (DIA) | Comprehensive fragmentation data for all peptides. researchgate.nettmc.edu | Improved confidence in peptide identification and deuteration measurement. nih.gov |
| Computational Software | Automated data processing and statistical analysis. nih.govacs.org | Faster and more robust analysis of large datasets. researchgate.net |
Q & A
Q. Basic Research Focus
- Isotopic Purity : Validate via ²H NMR (e.g., 400 MHz) to confirm ≥98% deuteration.
- Chemical Stability : Accelerated degradation studies (40°C/75% RH for 6 months) to assess hygroscopicity and isotopic leaching .
- Contaminant Screening : LC-MS to detect protio impurities (<0.5%) that may skew tracer results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
